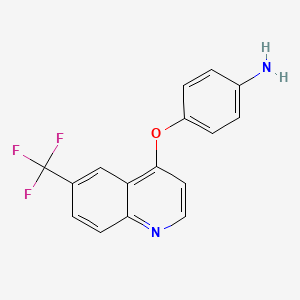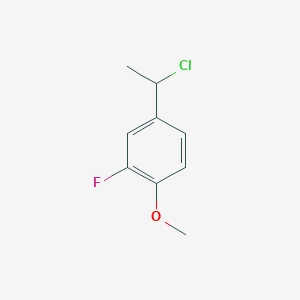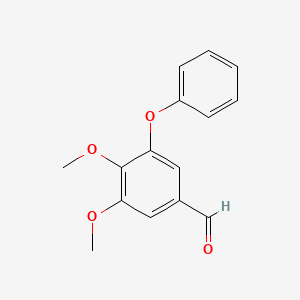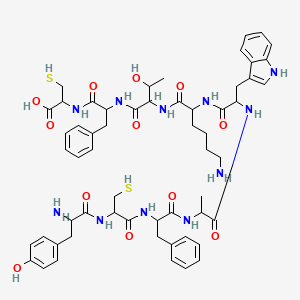![molecular formula C7H18N2O B12115945 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- CAS No. 38361-87-4](/img/structure/B12115945.png)
2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- is a chemical compound with the molecular formula C7H17NO. It is a tertiary amine and an alcohol, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its high boiling point and its ability to act as a potent protector against certain cytotoxic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Epoxide Route: One common method for synthesizing 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- involves the reaction of propylene oxide with dimethylamine.
Chlorohydrin Route: Another method involves the reaction of chlorohydrin with dimethylamine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the epoxide route due to its efficiency and cost-effectiveness. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize the yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products
Oxidation: Ketones, Aldehydes
Reduction: Secondary amines, Alcohols
Substitution: Various substituted amines and alcohols
Aplicaciones Científicas De Investigación
2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and alcohols.
Biology: This compound is studied for its potential protective effects against cytotoxic agents, making it useful in cell biology research.
Medicine: It is investigated for its potential use in drug formulations due to its ability to inhibit choline uptake.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- involves its interaction with cellular components. It acts as an inhibitor of choline uptake, which can affect various cellular processes. The compound’s tertiary amine group allows it to interact with biological membranes and proteins, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Dimethylaminoethanol: Similar in structure but with a shorter carbon chain.
3-Dimethylamino-1-propanol: Similar but with the amino group located at a different position.
2-(Diethylamino)ethanol: Similar but with ethyl groups instead of methyl groups.
Uniqueness
2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- is unique due to its specific structure, which combines both a tertiary amine and an alcohol group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
Propiedades
Número CAS |
38361-87-4 |
|---|---|
Fórmula molecular |
C7H18N2O |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C7H18N2O/c1-7(10)6-8-4-5-9(2)3/h7-8,10H,4-6H2,1-3H3 |
Clave InChI |
PZNMMTGUHKRFEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)


![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)






![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
